molecular formula C18H19ClN2O4S B11808502 Benzyl 4-(4-(chlorosulfonyl)phenyl)piperazine-1-carboxylate

Benzyl 4-(4-(chlorosulfonyl)phenyl)piperazine-1-carboxylate

Cat. No.: B11808502
M. Wt: 394.9 g/mol
InChI Key: FHJDCVZHGZXIAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(4-(chlorosulfonyl)phenyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with chlorosulfonyl compounds. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4-(chlorosulfonyl)phenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .

Scientific Research Applications

Benzyl 4-(4-(chlorosulfonyl)phenyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-(4-(chlorosulfonyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(4-(chlorosulfonyl)phenyl)piperazine-1-carboxylate is unique due to its specific structural features, such as the presence of the chlorosulfonyl group and the piperazine ring. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C18H19ClN2O4S

Molecular Weight

394.9 g/mol

IUPAC Name

benzyl 4-(4-chlorosulfonylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C18H19ClN2O4S/c19-26(23,24)17-8-6-16(7-9-17)20-10-12-21(13-11-20)18(22)25-14-15-4-2-1-3-5-15/h1-9H,10-14H2

InChI Key

FHJDCVZHGZXIAT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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